molecular formula C9H13N3O4 B7740060 Cytosine deoxyribonucleoside

Cytosine deoxyribonucleoside

Cat. No. B7740060
M. Wt: 227.22 g/mol
InChI Key: CKTSBUTUHBMZGZ-UHFFFAOYSA-N
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Description

Cytosine deoxyribonucleoside is a natural product found in Trypanosoma brucei, Aeromonas veronii, and Ambystoma mexicanum with data available.
A nucleoside component of DNA composed of CYTOSINE and DEOXYRIBOSE.

Scientific Research Applications

  • Fluorescent DNA Incorporation and Imaging : Güixens-Gallardo et al. (2018) developed fluorescent cytosine deoxyribonucleoside triphosphates for use in living cells, aiding in confocal microscopy and flow cytometry applications (Güixens-Gallardo et al., 2018).

  • Deoxyribonucleoside Metabolism in Cancer Therapy : A chapter by Henderson & Paterson (1973) discusses the role of cytosine deoxyribonucleoside in cancer chemotherapy, specifically its analog, cytosine arabinoside, which is used in the treatment of various cancers (Henderson & Paterson, 1973).

  • Synthesis for DNA Modification : Kielkowski et al. (2011) explored the synthesis of cytosine-linked nucleotides for constructing DNA with acetylene-linked cytosines, useful for studying DNA interactions (Kielkowski, Pohl & Hocek, 2011).

  • Triplex Formation in DNA : Koh and Dervan (1992) designed a novel deoxyribonucleoside for recognizing GC base pairs in DNA triple helices, enhancing our understanding of DNA structure and interactions (Koh & Dervan, 1992).

  • Mass Spectrometry Analysis : Hogg et al. (1986) used fast-atom-bombardment mass spectrometry to study cytosine analogs and deoxyribonucleosides, providing insights into nucleic acid composition and structure (Hogg, Kelland, Vederas & Tamm, 1986).

  • Boranophosphate Synthesis : Wada et al. (2000) synthesized cytosine-containing deoxyribonucleoside boranophosphates, useful in nucleic acid research and potential therapeutic applications (Wada, Shimizu, Oka & Saigo, 2000).

properties

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTSBUTUHBMZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862483
Record name 4-Amino-1-(2-deoxypentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytosine deoxyribonucleoside
Reactant of Route 2
Cytosine deoxyribonucleoside
Reactant of Route 3
Cytosine deoxyribonucleoside
Reactant of Route 4
Cytosine deoxyribonucleoside
Reactant of Route 5
Cytosine deoxyribonucleoside
Reactant of Route 6
Cytosine deoxyribonucleoside

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